Dibenzyl 4-hydroxypent-2-en-1-yl phosphate
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Overview
Description
Dibenzyl 4-hydroxypent-2-en-1-yl phosphate is an organic compound with the molecular formula C19H23O5P. It is a phosphate ester that features a hydroxyl group and a pentenyl chain, making it a versatile molecule in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl 4-hydroxypent-2-en-1-yl phosphate can be synthesized through the esterification of dibenzyl phosphate with 4-hydroxypent-2-en-1-ol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-hydroxypent-2-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphate ester can be reduced to form the corresponding alcohol.
Substitution: The phosphate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as triethylamine (TEA) are used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of phosphoramidates or phosphorothioates.
Scientific Research Applications
Dibenzyl 4-hydroxypent-2-en-1-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibenzyl 4-hydroxypent-2-en-1-yl phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to various substrates, thereby modifying their chemical properties. This process is facilitated by the presence of the hydroxyl group, which can form hydrogen bonds and stabilize transition states during the reaction .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl phosphate: Lacks the hydroxyl and pentenyl groups, making it less versatile in certain reactions.
Dibenzyl phosphite: Contains a phosphite group instead of a phosphate group, leading to different reactivity.
Dibenzyl phosphoramidate: Contains an amide group, which alters its chemical properties and applications.
Uniqueness
Dibenzyl 4-hydroxypent-2-en-1-yl phosphate is unique due to its combination of a hydroxyl group, a pentenyl chain, and a phosphate ester. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
651044-36-9 |
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Molecular Formula |
C19H23O5P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
dibenzyl 4-hydroxypent-2-enyl phosphate |
InChI |
InChI=1S/C19H23O5P/c1-17(20)9-8-14-22-25(21,23-15-18-10-4-2-5-11-18)24-16-19-12-6-3-7-13-19/h2-13,17,20H,14-16H2,1H3 |
InChI Key |
UNUPKCKOFDBUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCOP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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